C.I. Acid yellow 42

説明

BenchChem offers high-quality C.I. Acid yellow 42 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C.I. Acid yellow 42 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C32H24N8Na2O8S2 |

|---|---|

分子量 |

758.7 g/mol |

IUPAC名 |

disodium;5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-[4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate |

InChI |

InChI=1S/C32H26N8O8S2.2Na/c1-19-29(31(41)39(37-19)23-9-5-3-6-10-23)35-33-21-13-15-25(27(17-21)49(43,44)45)26-16-14-22(18-28(26)50(46,47)48)34-36-30-20(2)38-40(32(30)42)24-11-7-4-8-12-24;;/h3-18,29-30H,1-2H3,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 |

InChIキー |

ZRYQXQUPWQNYSX-UHFFFAOYSA-L |

正規SMILES |

CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC4C(=NN(C4=O)C5=CC=CC=C5)C)S(=O)(=O)[O-])S(=O)(=O)[O-])C6=CC=CC=C6.[Na+].[Na+] |

製品の起源 |

United States |

Foundational & Exploratory

C.I. Acid yellow 42 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Yellow 42, also known by its Colour Index number 22910, is a synthetic dye belonging to the disazo class of compounds. It is widely utilized in the textile industry for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon. Its popularity stems from its vibrant yellow hue, good solubility in water, and effective dyeing properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of C.I. Acid Yellow 42, tailored for a scientific audience.

Chemical Structure and Identification

C.I. Acid Yellow 42 is a sodium salt of a complex aromatic sulfonic acid. Its chemical identity is well-defined by various nomenclature and registry systems.

Systematic Name: disodium (B8443419) 4,4'-bis[(E)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl][1,1'-biphenyl]-2,2'-disulfonate[1]

CAS Registry Number: 6375-55-9[2]

Molecular Formula: C₃₂H₂₄N₈Na₂O₈S₂[2]

Molecular Weight: 758.69 g/mol [2]

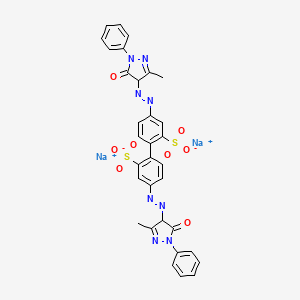

Below is a diagram illustrating the chemical structure of C.I. Acid Yellow 42.

Caption: Chemical structure of C.I. Acid Yellow 42.

Physicochemical Properties

A summary of the key physicochemical properties of C.I. Acid Yellow 42 is presented in the table below for easy reference.

| Property | Value | Reference |

| Physical State | Bright yellow powder | [3] |

| Molecular Weight | 758.69 g/mol | [2] |

| Density | 1.617 g/cm³ (at 20 °C) | N/A |

| Solubility | ||

| In Water | 17.27 g/L (at 20 °C) | N/A |

| In Ethanol | Soluble (lemon yellow solution) | [3] |

| In Acetone | Slightly soluble | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available |

Spectroscopic Data

-

UV-Visible Spectroscopy: The UV-Vis spectrum in an aqueous solution is expected to show a major absorption band in the visible region, responsible for its yellow color. The position of the maximum absorption wavelength (λmax) is influenced by the solvent and pH.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include those for S=O stretching from the sulfonate groups, N=N stretching of the azo groups, C=O stretching from the pyrazolone (B3327878) rings, and various aromatic C-H and C=C stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the complex aromatic and heterocyclic structure.

Synthesis

The synthesis of C.I. Acid Yellow 42 involves a two-step diazotization and coupling reaction.

Manufacturing Process Outline:

-

Diazotization: The process begins with the bis-diazotization of 4,4'-diaminostilbene-2,2'-disulfonic acid. This is typically carried out in an acidic medium with sodium nitrite (B80452) at low temperatures to form a stable tetraazonium salt.

-

Coupling: The resulting tetraazonium salt is then coupled with two equivalents of 3-methyl-1-phenyl-5-pyrazolone. This electrophilic substitution reaction occurs at the active methylene (B1212753) group of the pyrazolone ring, leading to the formation of the disazo dye.

Caption: Synthesis workflow for C.I. Acid Yellow 42.

Experimental Protocol (General):

A detailed, validated experimental protocol for the synthesis of C.I. Acid Yellow 42 is not publicly available. However, a general procedure based on the known chemistry of azo dye synthesis would involve the slow addition of a cold solution of sodium nitrite to a cold, acidic suspension of 4,4'-diaminostilbene-2,2'-disulfonic acid. The resulting tetraazonium salt solution would then be slowly added to a basic solution of 3-methyl-1-phenyl-5-pyrazolone, maintaining a low temperature to control the coupling reaction. The final product would be precipitated, filtered, washed, and dried.

Applications and Experimental Protocols

C.I. Acid Yellow 42 is primarily used for dyeing protein and polyamide fibers. The application process typically involves an acidic dyebath to promote the electrostatic interaction between the anionic dye molecules and the cationic sites on the fibers.

Dyeing of Wool

Experimental Protocol:

-

Scouring: The wool material is first scoured to remove any impurities by washing with a non-ionic detergent.

-

Dye Bath Preparation: A dyebath is prepared with a specific liquor-to-goods ratio (e.g., 40:1). The required amount of C.I. Acid Yellow 42 (e.g., 1-3% on weight of fiber), a leveling agent, and an acid (e.g., acetic acid or formic acid) to achieve a pH of 4.5-5.5 are added.

-

Dyeing Process: The scoured wool is introduced into the dyebath at a low temperature (e.g., 40°C). The temperature is gradually raised to the boil (98-100°C) over 30-45 minutes and maintained for 45-60 minutes with gentle agitation.

-

Rinsing and Drying: After dyeing, the material is rinsed thoroughly with warm and then cold water and dried.

Dyeing of Silk

Experimental Protocol:

-

Degumming: Raw silk is degummed to remove sericin by treating it with a mild alkaline soap solution.

-

Dye Bath Preparation: A dyebath is prepared similarly to that for wool, often with the addition of Glauber's salt as a leveling agent. The pH is typically adjusted to a slightly acidic range.[4]

-

Dyeing Process: The silk is introduced into the dyebath at a low temperature, and the temperature is gradually raised to 85-90°C and held for 45-60 minutes.[4]

-

Rinsing and Drying: The dyed silk is rinsed thoroughly and dried away from direct sunlight.

Dyeing of Nylon

Experimental Protocol:

-

Scouring: The nylon fabric is scoured to remove any finishes or oils.

-

Dye Bath Preparation: An acidic dyebath is prepared, similar to that for wool.

-

Dyeing Process: The dyeing is typically carried out at a temperature near the boil for 30-60 minutes.[5][6] The pH control is crucial for achieving level dyeing and good exhaustion of the dye.[6]

-

Rinsing and Drying: The dyed nylon is rinsed and dried.

Toxicology and Safety

The safety of C.I. Acid Yellow 42 is an important consideration for its handling and application.

Human Health:

-

Irritation: It may cause eye and skin irritation upon contact.[7]

-

Sensitization: There is a potential for allergic skin reaction (sensitization).[8]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no conclusive data available to classify C.I. Acid Yellow 42 as a carcinogen, mutagen, or reproductive toxin.[7][8]

Environmental Fate:

-

Ecotoxicity: Specific ecotoxicity data (e.g., LC50 for aquatic organisms) for C.I. Acid Yellow 42 is not widely reported.[9] As with many synthetic dyes, its release into the environment should be minimized.

-

Persistence and Degradability: Information on the biodegradability of C.I. Acid Yellow 42 is limited. Azo dyes, in general, can be persistent in the environment and may require specific treatment methods for their removal from wastewater.

Handling and Storage:

-

Personal Protective Equipment (PPE): When handling the powdered dye, it is essential to use appropriate PPE, including safety goggles, gloves, and a dust mask, to avoid contact and inhalation.

-

Storage: The dye should be stored in a cool, dry, well-ventilated area in a tightly sealed container.

Conclusion

C.I. Acid Yellow 42 is a chemically well-defined and industrially significant disazo dye. Its utility in dyeing protein and polyamide fibers is well-established. This guide has provided a detailed overview of its chemical structure, physicochemical properties, synthesis, and application protocols. While there is a need for more publicly available, in-depth spectroscopic and toxicological data, the information presented here serves as a valuable resource for researchers, scientists, and professionals in related fields. Further research into the detailed reaction kinetics, spectral properties, and a comprehensive toxicological profile would be beneficial for a more complete understanding of this compound.

References

- 1. amsbio.com [amsbio.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Acid Yellow 42 | 6375-55-9 [chemicalbook.com]

- 4. My Textile Notes: Dyeing of Silk with Acid Dyes [mytextilenotes.blogspot.com]

- 5. How to Dye Nylon: 14 Steps (with Pictures) - wikiHow [wikihow.com]

- 6. m.youtube.com [m.youtube.com]

- 7. cncolorchem.com [cncolorchem.com]

- 8. Acid Yellow 42 - Safety Data Sheet [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Laboratory Applications of C.I. Acid Yellow Dyes: Clarifying C.I. Acid Yellow 42 and Metanil Yellow (C.I. Acid Yellow 36)

Introduction

Within the field of biological and chemical research, precise terminology is paramount. The nomenclature of chemical dyes, governed by the Colour Index International, can often lead to confusion. A notable case is that of C.I. Acid Yellow 42, a dye whose laboratory applications are frequently conflated with the more commonly used C.I. Acid Yellow 36, also known as Metanil Yellow. While some suppliers list C.I. Acid Yellow 42 as a fluorescent dye for histological analysis, specific, validated protocols and in-depth technical data for its use in research laboratories are scarce in published literature.[1][2] Its primary documented applications are in the textile and leather industries.[3]

Conversely, Metanil Yellow (C.I. Acid Yellow 36) is a well-established reagent with defined roles as both a pH indicator and a histological counterstain.[4][5][6] This guide will address the properties of both dyes to clarify their distinction and will focus on the established, evidence-based laboratory applications of Metanil Yellow, providing detailed protocols and technical data relevant to researchers, scientists, and drug development professionals.

Data Presentation: Comparative Overview

To mitigate confusion, the fundamental properties of C.I. Acid Yellow 42 and Metanil Yellow are summarized below.

| Property | C.I. Acid Yellow 42 | Metanil Yellow (C.I. Acid Yellow 36) |

| C.I. Name | Acid Yellow 42 | Acid Yellow 36 |

| CAS Number | 6375-55-9[3] | 587-98-4[6] |

| Molecular Formula | C₃₂H₂₄N₈Na₂O₈S₂[3] | C₁₈H₁₄N₃NaO₃S[6] |

| Molecular Weight | 758.69 g/mol [3] | 375.38 g/mol |

| Appearance | Bright yellow powder[3] | Yellow to orange-yellow powder |

| Primary Application | Dyeing wool, silk, polyamide, leather[3] | pH Indicator, Histological Counterstain[6][7] |

Section 1: Metanil Yellow as a pH Indicator

Metanil Yellow is an azo dye that serves as an effective acid-base indicator, primarily for strongly acidic solutions.[6] Its distinct color change occurs within a pH range of 1.2 to 2.3.[8]

Quantitative Data

| Parameter | Value |

| pH Transition Range | 1.2 - 2.3[6][8] |

| Color in Acid (pH < 1.2) | Red[6][8] |

| Color in Base (pH > 2.3) | Yellow[6][8] |

| Typical Solution Conc. | 0.1% w/v in Methanol[9] |

Experimental Protocol: Preparation of Metanil Yellow Indicator Solution

This protocol details the preparation of a standard 0.1% working solution for use in titrations and other pH-dependent assays.

Materials:

-

Metanil Yellow (C.I. Acid Yellow 36) powder

-

Methanol (B129727), laboratory grade

-

Volumetric flask (100 mL)

-

Magnetic stirrer and stir bar

-

Weighing balance

Procedure:

-

Accurately weigh 0.1 g of Metanil Yellow powder.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol to the flask.

-

Place a magnetic stir bar in the flask and stir the mixture until the dye is completely dissolved.

-

Once dissolved, add methanol to the flask until the solution reaches the 100 mL calibration mark.

-

Stopper the flask and invert it several times to ensure homogeneity.

-

Store the solution in a tightly sealed, light-resistant container.

A sensitivity test can be performed by adding 0.1 mL of the prepared solution to 50 mL of anhydrous glacial acetic acid, which should result in a pinkish-red color. The subsequent addition of 0.05 mL of 0.1 M perchloric acid should change the color to violet.[9]

Visualization of pH Transition

Caption: pH transition states of Metanil Yellow indicator.

Section 2: Metanil Yellow in Histological Staining

Metanil Yellow is a valuable counterstain in various histological procedures. It provides a yellow background that increases the contrast and highlights cellular components stained by primary dyes.[5] Its most prominent use is in the Alcian Blue-H&E-Metanil Yellow (AB-H&E-MY) stain for the diagnosis of Barrett's esophagus, where it stains collagen yellow and makes the turquoise-stained mucin more visible.[10]

Experimental Protocol: Alcian Blue-H&E-Metanil Yellow Staining

This multi-step procedure is designed for formalin-fixed, paraffin-embedded tissue sections.

Materials:

-

Deparaffinized and rehydrated tissue sections on slides

-

Acetic Acid 3%, Aqueous

-

Alcian Blue Stain 1%, pH 2.5 Aqueous

-

Hematoxylin (B73222) Stain, Mayer Modified

-

Scott Tap Water Substitute (or 0.25% ammonia (B1221849) water)

-

Eosin Y Working Solution

-

Metanil Yellow Stain, Aqueous

-

Ethanol (70%, 95%, 100%)

-

Xylene or xylene substitute

-

Mounting medium

Procedure:

-

Deparaffinization and Hydration: Deparaffinize sections in three changes of xylene, 3 minutes each. Hydrate through two changes each of 100% and 95% ethyl alcohol, followed by a thorough wash in distilled water.[11]

-

Acidic Mucin Staining: Place slides in 3% Acetic Acid for 3 minutes. Move directly into Alcian Blue (pH 2.5) solution for 15 minutes.[10][11]

-

Washing: Wash in running tap water for 5 minutes, then rinse in distilled water.[11]

-

Nuclear Staining: Stain in Mayer's Hematoxylin for 2-4 minutes.[11]

-

Rinsing and Bluing: Rinse in running tap water until clear. "Blue" the sections by dipping 2-3 times in Scott Tap Water Substitute. Wash well in running tap water.[11]

-

Cytoplasmic Staining: Place slides in 70% ethyl alcohol for 1 minute, then stain with Eosin Y solution for 1 minute.[11]

-

Dehydration: Dehydrate in one change of 95% ethyl alcohol for 30 seconds, followed by two changes of 100% ethyl alcohol for 30 seconds each.[11]

-

Counterstaining: Place slides in Metanil Yellow solution for 1 minute. Note: This timing is critical; over-staining can increase background color.[10][11]

-

Final Dehydration and Clearing: Rinse and dehydrate in two changes of 100% ethyl alcohol. Clear in three changes of xylene.[11]

-

Coverslipping: Coverslip with a compatible mounting medium.

Expected Results:

Visualization of Staining Workflow

Caption: Workflow for the AB-H&E-MY histological stain.

While C.I. Acid Yellow 42 is noted by some vendors for histology, its use lacks detailed, publicly available protocols, making its practical application in the laboratory difficult to ascertain. The dye most relevant to researchers seeking a yellow acid dye for laboratory use is Metanil Yellow (C.I. Acid Yellow 36). With its well-defined roles as a pH indicator for highly acidic conditions and as a versatile counterstain in complex histological procedures, Metanil Yellow is a reliable and well-documented tool for scientific investigation. Researchers are advised to confirm the C.I. number and CAS number of their reagents to ensure the appropriate dye is used for these validated applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. amsbio.com [amsbio.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. newcomersupply.com [newcomersupply.com]

- 5. Enhancement of histological detail using metanil yellow as counterstain in periodic acid Schiff's hematoxylin staining of glycol methacrylate tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metanil yellow, Practical grade [himedialabs.com]

- 7. Shopping [cancerdiagnostics.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 10. Alcian Blue - H&E - Metanil Yellow Stain for Diagnosing Barrett's Esophagus [sigmaaldrich.com]

- 11. newcomersupply.com [newcomersupply.com]

An In-depth Technical Guide on the Solubility of C.I. Acid Yellow 42 in Ethanol and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. Acid Yellow 42, also known as Metanil Yellow, in two common solvents: ethanol (B145695) and water. This information is crucial for a variety of applications, from dye formulation and industrial processes to its use in laboratory settings.

Chemical and Physical Properties

C.I. Acid Yellow 42 is a bright yellow powder.[1][2][3] It is an acid dye that is also used as a pH indicator, changing color from red at pH 1.2 to yellow at pH 2.3.

Solubility Data

The solubility of C.I. Acid Yellow 42 in water and ethanol is a key parameter for its application. The following table summarizes the available quantitative and qualitative data.

| Solvent | Solubility | Temperature | Observations |

| Water | 17.27 g/L | 20°C | The aqueous solution is lemon-yellow.[1][3][4] The color does not change upon the addition of concentrated hydrochloric acid or concentrated sodium hydroxide.[1][3][4] |

| Ethanol | Soluble | Not Specified | The resulting solution is lemon-yellow.[1][2][3] It is described as slightly soluble by some sources.[5] |

| Acetone | Slightly Soluble | Not Specified |

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of C.I. Acid Yellow 42 were not found in the public literature, a generalized methodology based on standard laboratory practices can be outlined. The following workflow represents a common approach to determining the solubility of a solid compound in a liquid solvent.

Diagram: Generalized Experimental Workflow for Solubility Determination

Caption: Generalized workflow for determining the solubility of a solid in a liquid.

Key Steps in the Experimental Protocol:

-

Preparation of a Saturated Solution: An excess amount of C.I. Acid Yellow 42 is added to a known volume of the solvent (water or ethanol) in a container that can be sealed to prevent solvent evaporation.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

-

Separation of Undissolved Solid: The mixture is then allowed to stand, or is centrifuged, to allow the undissolved solid to settle, leaving a clear, saturated supernatant.

-

Concentration Measurement: A carefully measured aliquot of the clear supernatant is withdrawn. The concentration of the dye in this aliquot is then determined using a suitable analytical technique, such as UV-Visible spectrophotometry, after creating a calibration curve with solutions of known concentrations.

-

Calculation of Solubility: The solubility is then calculated from the measured concentration of the saturated solution and is typically expressed in grams per liter (g/L) or milligrams per milliliter (mg/mL).

Factors Influencing Solubility

It is important to note that the solubility of C.I. Acid Yellow 42 can be influenced by several factors, including:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature.

-

pH: As an acid dye, the pH of the aqueous solution can affect its solubility.

-

Purity of the Dye and Solvent: Impurities in either the dye or the solvent can alter the measured solubility.

This guide provides a foundational understanding of the solubility of C.I. Acid Yellow 42 in ethanol and water. For specific applications, it is recommended to determine the solubility under the exact experimental conditions that will be employed.

References

An In-depth Technical Guide to Metanil Yellow Absorption Spectrum Analysis

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Metanil yellow is a synthetic mono-azo dye, chemically known as sodium 3-[(4-anilinophenyl)diazenyl]benzenesulfonate.[1][2] Also referred to as Acid Yellow 36, it is utilized in the textile and leather industries and as a pH indicator in analytical chemistry.[1][3][4] Despite being banned for consumption in many countries, its vibrant yellow color has led to its illicit use as an adulterant in foods like turmeric powder, pulses, and sweets, posing significant health risks.[1][5] Animal studies have indicated that Metanil yellow can be neurotoxic and hepatotoxic.[1][4]

The analysis of its absorption spectrum via UV-Visible (UV-Vis) spectrophotometry is a primary method for its detection and quantification. This guide provides a comprehensive overview of the spectroscopic properties of Metanil yellow, the profound influence of pH on its spectrum, and detailed protocols for its analysis.

Spectroscopic Properties

Metanil yellow's characteristic color arises from its extended system of conjugated double bonds, including the azo group (-N=N-), which acts as a chromophore. The UV-Vis absorption spectrum is sensitive to the chemical environment, particularly the pH of the solvent.

Quantitative Spectroscopic Data

The wavelength of maximum absorbance (λmax) for Metanil yellow varies significantly with solvent and pH. This pH-dependent shift is a critical aspect of its analysis. A compilation of reported spectroscopic data is presented below.

| Condition / Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Reference(s) |

| In Water | 430 nm | Not Specified | [6] |

| In 0.1 mol/L NaOH | 433 - 439 nm | Not Specified | [7] |

| General (Unspecified Solvent) | 414 nm, 434 nm | ≥18,500 (at 415-419 nm) | [3][8] |

| Aqueous solution at pH 2.5 | 440 nm | Not Specified | [9] |

| Reaction complex with HCl | 450 nm | Not Specified | [10] |

| pH Indicator Transition | Red to Yellow | ||

| pH 1.2 | Red form | Not Specified | [1][3] |

| pH 2.3 - 3.2 | Yellow form | Not Specified | [1][3] |

The Influence of pH on Absorption Spectrum

Metanil yellow functions as an acid-base indicator, exhibiting a distinct color change from red in strongly acidic solutions to yellow in less acidic and alkaline solutions.[1][3] This phenomenon is rooted in the protonation and deprotonation of the azo dye molecule, which alters its electronic structure and, consequently, its interaction with light.

According to Ostwald's theory for acid-base indicators, the dye exists as a weak acid or base where the undissociated and dissociated forms have different colors.[11][12] In the case of Metanil yellow, the azo group can be protonated under acidic conditions. This protonation extends the conjugated system, resulting in a bathochromic shift (a shift to a longer wavelength) of the absorption maximum.[6] When hydrochloric acid is added to a solution of Metanil yellow, the color changes to magenta/pink, and the λmax shifts to approximately 450 nm.[6][10][13] This distinct spectral change in acidic media is a cornerstone for its qualitative and quantitative determination. Studies on the adsorption of Metanil yellow also show that its behavior is highly pH-dependent, with optimal adsorption often occurring at a low pH of around 2 or 3.[14]

Caption: pH-induced equilibrium of Metanil yellow.

Experimental Protocols

The following sections detail standardized procedures for the spectrophotometric analysis of Metanil yellow.

Reagents and Materials

-

Metanil yellow analytical standard

-

Deionized or HPLC-grade water

-

Hydrochloric acid (HCl), concentrated and 0.5 M

-

Volumetric flasks (100 mL, 50 mL, 10 mL)

-

Pipettes

-

Cuvettes (1 cm path length, quartz or glass)

-

Mortar and pestle (for solid samples)

-

Centrifuge and centrifuge tubes

Instrumentation

-

UV-Visible Spectrophotometer (double-beam recommended for stability)[13]

Preparation of Standard Solutions

-

Stock Solution (e.g., 100 ppm): Accurately weigh 10 mg of Metanil yellow standard. Dissolve it in a small amount of deionized water in a 100 mL volumetric flask. Bring the flask to volume with deionized water and mix thoroughly.

-

Working Standards: Prepare a series of working standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution appropriately in volumetric flasks. This concentration range has been shown to obey Beer's law.[10]

Sample Preparation (General Protocol for Food Matrix)

-

Homogenization: Weigh a representative amount (e.g., 1-10 g) of the solid food sample (e.g., turmeric powder).

-

Extraction: Add a suitable extraction solvent. For qualitative testing and to leverage the pH effect, an acidic solution is effective. For instance, add a defined volume of 0.5 M HCl to the sample.[13]

-

Mixing & Sonication: Mix the sample and solvent thoroughly. Sonication can be used to improve extraction efficiency.

-

Clarification: Centrifuge the mixture at high speed (e.g., 5000 rpm) to pellet solid debris.

-

Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates before analysis.

Spectrophotometric Measurement

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Wavelength Scan: To determine the λmax for the specific sample matrix and solvent system, perform a wavelength scan over a range of 350-600 nm using one of the prepared standard solutions.

-

Blank Correction: Fill a cuvette with the same solvent used to prepare the standards and the sample (the "blank"). Place it in the reference beam (for double-beam) or measure and subtract its absorbance from all subsequent readings (for single-beam).

-

Calibration Curve: Measure the absorbance of each working standard at the determined λmax (e.g., 450 nm for samples acidified with HCl). Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin.

-

Sample Measurement: Measure the absorbance of the prepared sample extract at the same λmax.

-

Quantification: Determine the concentration of Metanil yellow in the sample extract by interpolating its absorbance value on the calibration curve. Account for all dilution factors to calculate the final concentration in the original sample.

Caption: Spectrophotometric analysis workflow.

References

- 1. Metanil Yellow - Wikipedia [en.wikipedia.org]

- 2. Metanil yellow | C18H14N3NaO3S | CID 3935589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. METANIL YELLOW CAS#: 587-98-4 [m.chemicalbook.com]

- 4. rainbowdyetech.co [rainbowdyetech.co]

- 5. Rapid determination of metanil yellow in turmeric using a molecularly imprinted polymer dispersive solid-phase extraction and visible light spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 587-98-4 CAS | METANIL YELLOW | pH Indicator (Solid) | Article No. 04600 [lobachemie.com]

- 8. Kinetic and Computational Study of Degradation of Two Azo Dyes, Metanil Yellow and Orange II, by Iron Oxide Nanoparticles Synthesized Using Hylocereus undatus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. DEVELOPMENT OF A VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE QUANTITATIVE DETERMINATION OF METANIL YELLOW IN DIFFERENT FOOD SAMPLES. | Semantic Scholar [semanticscholar.org]

- 11. Acid-Base indicators : Mechanism and selection of indicator [chemicalnote.com]

- 12. studylib.net [studylib.net]

- 13. ijmtst.com [ijmtst.com]

- 14. researchgate.net [researchgate.net]

C.I. Acid yellow 42 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Yellow 42, also known by its Colour Index number 22910, is a disodium (B8443419) salt of a double azo dye. It is a bright, lemon-yellow powder with applications in various scientific and industrial fields.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and key experimental applications, with a focus on its use in research settings.

Chemical and Physical Properties

C.I. Acid Yellow 42 is characterized by the following molecular formula and weight, with a minor variation reported in some sources.

Table 1: Core Chemical and Physical Data for C.I. Acid Yellow 42

| Property | Value | Reference |

| Molecular Formula | C₃₂H₂₄N₈Na₂O₈S₂ | [1] |

| Variant: C₃₂H₂₇N₈NaO₈S₂ | [2][3] | |

| Molecular Weight | 758.69 g/mol | [1] |

| Variant: 738.73 g/mol | [2][3] | |

| CAS Number | 6375-55-9 | [1] |

| Appearance | Bright yellow powder | [1][2] |

| Water Solubility | 17.27 g/L at 20°C | [2][3] |

| Density | 1.617 g/cm³ at 20°C | [2][3] |

| LogP | -1.122 at 20°C | [2][3] |

Solubility and Behavior in Solution:

C.I. Acid Yellow 42 is soluble in water, forming a lemon-yellow solution.[1][2] It is also soluble in ethanol, presenting a similar lemon-yellow color, and is slightly soluble in acetone.[1][2] The color of its aqueous solution remains unchanged upon the addition of concentrated hydrochloric acid or concentrated sodium hydroxide.[2] In concentrated sulfuric acid, it appears as a lemon-yellow solution, and the color persists upon dilution.[1][2] The presence of certain metal ions can affect its color in solution; copper ions cause a slight reddish-darkening, while iron ions lead to a dark green hue. Chromium ions do not induce a color change.[1][4]

Synthesis

The synthesis of C.I. Acid Yellow 42 is a two-step process involving diazotization and coupling.

Manufacturing Process:

The synthesis of C.I. Acid Yellow 42 involves the double nitriding of 2,2′-Disulfo-4,4′-diaminobibenzene, which is then coupled with two molecules of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.[1][4]

References

An In-depth Technical Guide to the Safety and Handling of C.I. Acid Yellow 42

This guide provides comprehensive safety and handling information for C.I. Acid Yellow 42, intended for researchers, scientists, and professionals in drug development. The following sections detail the physical and chemical properties, hazard identification, handling and storage procedures, exposure controls, and emergency measures associated with this compound.

Chemical and Physical Properties

C.I. Acid Yellow 42 is a bright yellow powder. It is an acid dye used in various industrial applications, including the dyeing of textiles like wool, silk, and nylon, as well as in the paper and leather industries.[1][2][3]

Table 1: Physical and Chemical Properties of C.I. Acid Yellow 42

| Property | Value | Source(s) |

| Chemical Formula | C₃₂H₂₄N₈Na₂O₈S₂ or C₃₂H₂₇N₈NaO₈S₂ | [3][4] |

| Molecular Weight | 758.69 g/mol or 738.73 g/mol | [5][4] |

| CAS Number | 6375-55-9 | [1][4][6] |

| Appearance | Bright yellow powder | [5][1] |

| Odor | Odorless | [4] |

| Solubility | Soluble in water (17.27 g/L at 20°C); Soluble in ethanol; Slightly soluble in acetone. | [5][1] |

| pH | 7.5 | [4] |

| Density | 1.617 g/cm³ at 20°C | [5][1] |

| Melting Point | Not available; decomposes upon heating. | [2] |

| Flash Point | Not available | [4] |

| Autoignition Temperature | Not available | [4] |

Hazard Identification and Toxicological Information

C.I. Acid Yellow 42 is considered hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[4]

Potential Health Effects: [4]

-

Ingestion: Harmful if swallowed, may cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.

-

Inhalation: May cause irritation to the respiratory tract.

-

Skin Contact: May cause skin irritation, particularly in sensitive individuals. Prolonged or repeated contact can lead to irritation. An allergic skin reaction is possible.[6]

-

Eye Contact: Dust may cause irritation and inflammation.

Table 2: Toxicological Data Summary

| Test | Result | Source(s) |

| Acute Toxicity (LD50/LC50) | Not listed | [4] |

| Carcinogenicity | Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA. | [4] |

| Teratogenicity | No information available. | [4] |

| Mutagenicity | Mutagenicity data has been reported, but specific details are not provided. | [4] |

No detailed experimental protocols for the cited toxicological studies were available in the public domain search results.

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with C.I. Acid Yellow 42.

-

Use with adequate ventilation, such as in a chemical fume hood.

-

Minimize dust generation and accumulation.

-

Avoid contact with eyes, skin, and clothing.

-

Avoid ingestion and inhalation.

-

Wash hands thoroughly after handling.

-

Remove and wash contaminated clothing before reuse.

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed.

-

Preserve in tight and light-resistant containers.

-

Store away from incompatible materials such as strong oxidizing and reducing agents.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are essential to prevent exposure.

-

Engineering Controls: Use process enclosures, local exhaust ventilation, or other engineering controls to manage airborne levels. An eyewash station and a safety shower should be readily available.[4]

-

Personal Protective Equipment (PPE):

Table 3: Recommended Personal Protective Equipment

| PPE Type | Specification | Source(s) |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. | [4][7] |

| Skin Protection | Wear appropriate protective gloves (e.g., rubber) and clothing to prevent skin exposure. | [4][7] |

| Respiratory Protection | An approved respirator should be worn when necessary to avoid inhaling dust. | [4] |

First Aid Measures

Immediate first aid is critical in the event of exposure.

Table 4: First Aid Procedures for C.I. Acid Yellow 42 Exposure

| Exposure Route | First Aid Procedure | Source(s) |

| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. | [4] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately. | [4][8] |

| Skin Contact | Flush skin with plenty of soap and water. Get medical aid if irritation develops or persists. Remove contaminated clothing and wash it before reuse. | [4][6][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. | [4][8] |

Fire Fighting and Accidental Release Measures

Fire Fighting Measures: [4]

-

Extinguishing Media: Use agents most appropriate to extinguish the surrounding fire, such as water, foam, or dry chemical.

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.

-

Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.

Accidental Release Measures: [4][7]

-

Personal Precautions: Use proper personal protective equipment as indicated in Section 4.

-

Spill Cleanup: Vacuum or sweep up the material and place it into a suitable disposal container. Clean up spills immediately, observing precautions in the Protective Equipment section. Avoid generating dusty conditions.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[7]

Stability and Reactivity

-

Chemical Stability: Stable under normal temperatures and pressures.[4]

-

Conditions to Avoid: Incompatible materials, excess heat, and strong oxidants.[4]

-

Incompatibilities: Strong oxidizing and reducing agents.[4]

-

Hazardous Decomposition Products: Irritating and toxic fumes and gases.[4]

-

Hazardous Polymerization: Will not occur.[4]

Disposal Considerations

Dispose of contents and container in accordance with all local, regional, national, and international regulations.[6]

Visualizations

Below are diagrams illustrating key safety and handling workflows.

Caption: Workflow for the safe handling of C.I. Acid Yellow 42.

Caption: First aid procedures for different exposure routes.

References

- 1. Acid Yellow 42 | 6375-55-9 [chemicalbook.com]

- 2. Buy Acid Milling Yellow Dyes (Acid Yellow 42) at Best Price Online [mayurdyes.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. cncolorchem.com [cncolorchem.com]

- 5. chembk.com [chembk.com]

- 6. Acid Yellow 42 - Safety Data Sheet [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Unmasking the Risks: A Technical Guide to the Toxicology of Metanil Yellow

For Researchers, Scientists, and Drug Development Professionals

Metanil yellow, a non-permitted azo dye, is a significant concern in food safety and toxicology due to its widespread use as an adulterant in various food products. Its bright yellow hue makes it a cheap substitute for natural colorants, leading to unintentional chronic exposure in the general population. This technical guide provides a comprehensive overview of the toxicological data on Metanil yellow, focusing on quantitative data, detailed experimental methodologies, and the visualization of its mechanistic pathways to support research and risk assessment activities.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological studies on Metanil yellow.

Table 1: Acute Toxicity

| Species | Route of Administration | LD50 Value | Reference |

| Rat | Oral | 5000 mg/kg | [1][2] |

| Mouse | Intraperitoneal | 1000 mg/kg | [2][3] |

| Mouse | Intravenous | 200 mg/kg | [2][3] |

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Table 2: Sub-chronic Toxicity

| Species | Dose | Duration | Key Findings | Reference |

| Albino Rat | 25, 50, and 75 mg/kg body weight/day (gavage) | 30 days | Significant elevation of liver and kidney function markers. Mild to moderate histopathological changes in liver and kidney. | [4] |

| Swiss Albino Rat | 25, 50, and 75 mg/kg body weight/day (gavage) | 30 days | Decrease in total protein and albumin; increase in alkaline phosphatase, SGPT, and total bilirubin. | [5] |

| Wistar Rat | 0.1%, 0.5%, and 1.0% in the diet | 7 months | Dose-dependent promotion of N-nitrosodiethylamine (DEN)-induced preneoplastic hepatic lesions. | [6] |

| Wistar Rat | 200 mg/kg body weight/day (oral gavage) | 8 weeks | Induced oxidative stress, astrogliosis, and apoptosis in the cerebellar cortex. | [7] |

| Albino Wistar Rat | 430 mg/kg body weight (oral) | 7 days | Significant depletion of hepatic and intestinal glutathione (B108866) levels and increased lipid peroxidation. | [8] |

Note: No Observed Adverse Effect Level (NOAEL) and Lowest Observed Adverse Effect Level (LOAEL) values for Metanil yellow are not explicitly stated in the reviewed literature.

Table 3: Genotoxicity

| Assay | Test System | Concentration/Dose | Results | Reference |

| Allium cepa Assay | Allium cepa root meristematic cells | 0.25%, 0.50%, 0.75%, and 1.0% | Significant reduction in mitotic index and induction of chromosomal aberrations (e.g., stickiness, bridges, breaks). | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. The following sections describe the protocols for key experiments cited in the literature on Metanil yellow.

In Vivo Sub-chronic Oral Toxicity Study in Rodents

This protocol is based on studies evaluating the effects of repeated oral administration of Metanil yellow.[4][5]

-

Animal Model: Adult Swiss albino or Wistar rats (8-9 weeks old, weighing approximately 90-150 g) are used. Animals are maintained under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles. They have access to a standard pellet diet and water ad libitum.

-

Acclimatization: Animals are acclimatized to the laboratory environment for at least one week before the start of the experiment.

-

Grouping: Animals are randomly divided into experimental and control groups, with a sufficient number of animals in each group (e.g., six animals per group) to ensure statistical significance.

-

Dosing:

-

Test Substance Preparation: Metanil yellow is dissolved or suspended in a suitable vehicle, such as distilled water.

-

Administration: The test substance is administered daily via oral gavage at various dose levels (e.g., 25, 50, and 75 mg/kg body weight). The control group receives the vehicle only.

-

Duration: The administration is continued for a specified period, typically 30 days for a sub-chronic study.

-

-

Observations:

-

Clinical Signs: Animals are observed daily for any signs of toxicity, such as changes in behavior, appearance, or mortality.

-

Body Weight: Body weight is recorded weekly to assess the impact on growth.

-

-

Terminal Procedures:

-

Blood Collection: At the end of the study period, animals are fasted overnight, and blood samples are collected via retro-orbital puncture or cardiac puncture under anesthesia.

-

Serum Analysis: Serum is separated by centrifugation and used for the analysis of biochemical parameters, including liver function tests (e.g., ALT, AST, ALP, total bilirubin) and kidney function tests (e.g., urea, creatinine).

-

Organ Collection: Following blood collection, animals are euthanized by cervical dislocation. Key organs such as the liver and kidneys are excised, weighed, and examined for any gross pathological changes.

-

Histopathology: A portion of the organs is fixed in 10% neutral buffered formalin, processed through graded alcohol and xylene, embedded in paraffin (B1166041) wax, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination of histopathological changes.

-

-

Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences between the control and treated groups.

Allium cepa Genotoxicity Assay

This protocol is a standard method for assessing the genotoxic potential of substances using the common onion, Allium cepa.[9]

-

Test System: Healthy and equal-sized onion bulbs (Allium cepa) are used.

-

Preparation: The outer dry scales of the onions are removed, and the bulbs are placed in containers with distilled water for rooting.

-

Treatment: Once the roots have grown to a length of 2-3 cm, the onions are transferred to solutions of Metanil yellow at different concentrations (e.g., 0.25%, 0.50%, 0.75%, and 1.0%). A control group is maintained in distilled water. The exposure period is typically 24 to 48 hours.

-

Root Tip Fixation: After the treatment period, the root tips are excised and fixed in a freshly prepared solution of ethanol (B145695) and glacial acetic acid (3:1, v/v) for 24 hours.

-

Slide Preparation:

-

The fixed root tips are hydrolyzed in 1N HCl at 60°C for a few minutes.

-

The hydrolyzed root tips are then stained with a suitable chromosome stain, such as acetocarmine or Schiff's reagent.

-

The stained root tips are squashed on a clean glass slide in a drop of 45% acetic acid and covered with a coverslip.

-

-

Microscopic Analysis:

-

The prepared slides are observed under a light microscope.

-

A large number of cells (e.g., 1000 cells per concentration) are scored for the mitotic index (MI) and the presence of chromosomal aberrations.

-

Mitotic Index (MI): Calculated as (Number of dividing cells / Total number of cells observed) x 100.

-

Chromosomal Aberrations: Various types of aberrations are recorded, including chromosome stickiness, anaphase bridges, chromosome breaks, and c-mitosis.

-

-

Statistical Analysis: The data are statistically analyzed to compare the mitotic index and the frequency of chromosomal aberrations in the treated groups with the control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by Metanil yellow is essential for understanding its mechanisms of toxicity.

Caption: Proposed signaling pathway of Metanil yellow-induced cellular toxicity.

Caption: Generalized experimental workflow for an in vivo toxicity study of Metanil yellow.

References

- 1. rowleybio.com [rowleybio.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Effect of Blend of Metanil Yellow and Tartrazine on Different Organs of Albino Rat | International Journal of Medical Toxicology and Forensic Medicine [journals.sbmu.ac.ir]

- 5. Serological Changes Induced by Blend of Sunset Yellow, Metanil Yellow and Tartrazine in Swiss Albino Rat, Rattus Norvegicus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dose related promoter effect of metanil yellow on the development of hepatic pre-neoplastic lesions induced by N-nitrosodiethylamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ctdbase.org [ctdbase.org]

- 8. Effect of oral and parenteral administration of metanil yellow on some hepatic and intestinal biochemical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: C.I. Acid Yellow 42 (CAS: 6375-55-9)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C.I. Acid Yellow 42, identified by the CAS number 6375-55-9, is a disodium (B8443419) salt of a double azo dye. Primarily utilized as a colorant in the textile and leather industries, its chemical structure and properties are well-documented. This guide provides a comprehensive overview of its physicochemical characteristics, synthesis, and available safety and toxicological data. It is important to note that while this document consolidates the existing technical information, there is a significant lack of published research on the specific biological activities, mechanisms of action, and potential therapeutic applications of C.I. Acid Yellow 42 relevant to drug development. The information presented herein is intended to serve as a foundational resource for scientific professionals.

Physicochemical Properties

C.I. Acid Yellow 42 is a bright yellow powder with good solubility in water. Its chemical stability is notable, with its color remaining unchanged in the presence of concentrated hydrochloric acid and sodium hydroxide.

Table 1: Chemical and Physical Properties of C.I. Acid Yellow 42

| Property | Value | Reference |

| CAS Number | 6375-55-9 | |

| Molecular Formula | C₃₂H₂₄N₈Na₂O₈S₂ | |

| Molecular Weight | 758.69 g/mol | |

| Appearance | Bright yellow powder | |

| Water Solubility | Soluble | |

| Ethanol Solubility | Soluble (lemon yellow solution) | |

| Acetone Solubility | Slightly soluble | |

| Behavior in Concentrated Sulfuric Acid | Lemon yellow, color unchanged upon dilution | |

| Color Change with Metal Ions | Copper: Slightly reddish-dark; Iron: Dark green; Chromium: Unchanged |

Synthesis

The synthesis of C.I. Acid Yellow 42 involves a two-step process: the double nitriding of 2,2′-disulfo-4,4′-diaminobibenzene, followed by the coupling of the resulting diazonium salt with two equivalents of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Synthesis Workflow

Caption: Synthesis workflow of C.I. Acid Yellow 42.

Toxicological and Safety Data

The available toxicological information for C.I. Acid Yellow 42 is limited and primarily derived from Material Safety Data Sheets (MSDS). It is indicated to be harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract. While mutagenicity data has been reported, it is not listed as a carcinogen by major regulatory agencies such as ACGIH, IARC, NIOSH, NTP, or OSHA.

Table 2: Summary of Toxicological and Safety Information

| Aspect | Information | Reference |

| Acute Toxicity | Harmful if swallowed. May cause gastrointestinal irritation. | |

| Irritation | May cause irritation to eyes, skin, and respiratory tract. | |

| Mutagenicity | Mutagenicity data has been reported. | |

| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA. |

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature did not yield any specific studies on the biological activity, mechanism of action, or effects on signaling pathways of C.I. Acid Yellow 42 in a context relevant to drug development or biomedical research. The existing information is focused on its properties and applications as a dye. There is no evidence to suggest its involvement in any specific biological signaling pathways.

Experimental Protocols

Consistent with the lack of research on its biological activity, no detailed experimental protocols for the investigation of C.I. Acid Yellow 42 in a biomedical context were found in the public domain. Research into its potential biological effects would require the development of novel experimental designs.

Industrial Applications

The primary application of C.I. Acid Yellow 42 is in the dyeing of wool, silk, and polyamide fibers. It is also used for direct printing on these materials and for coloring leather.

Conclusion

C.I. Acid Yellow 42 is a well-characterized azo dye with established physicochemical properties and a clear synthesis route. While its industrial applications are well-defined, there is a significant gap in the scientific literature regarding its biological effects. For researchers and professionals in drug development, this compound represents a largely unexplored chemical entity. The available toxicological data suggests a need for caution in handling, but a full assessment of its biological potential, whether for therapeutic or toxicological purposes, would necessitate extensive further research, including in vitro and in vivo studies to elucidate any potential mechanisms of action and biological targets.

In-Depth Technical Guide to C.I. Acid Yellow 42 for Researchers and Drug Development Professionals

An overview of the azo dye C.I. Acid Yellow 42, detailing its chemical properties, alternative names, and a key application in environmental science with a comprehensive experimental protocol.

Introduction

C.I. Acid Yellow 42 is a disazo acid dye known for its vibrant lemon-yellow color.[1][2] It finds extensive use in the textile industry for dyeing wool, silk, and polyamide fibers, as well as in the coloring of leather, paper, and certain cosmetics.[3][4] For researchers, scientists, and professionals in drug development, understanding the physicochemical properties and potential applications of such compounds is crucial for various analytical and experimental procedures. This guide provides a technical overview of C.I. Acid Yellow 42, its synonyms, and a detailed experimental protocol for its use in adsorption studies, which can be adapted for purification or analytical method development.

Synonyms and Alternative Names

C.I. Acid Yellow 42 is known by a multitude of synonyms and trade names, which can be critical for comprehensive literature searches and material sourcing. The most common identifiers are its Colour Index (C.I.) name and number, and its CAS Registry Number.

Other notable synonyms include:

-

Acid Milling Yellow R[2]

-

Vicoacid Yellow 42

-

Weak Acid Yellow C-R[1]

-

Acid Yellow N-CRS[1]

-

Acid Yellow FG

-

Acid Yellow K

-

Supranol Yellow R

-

Milling Yellow RX

-

Optanol Yellow R

-

Tracid Yellow MR[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of C.I. Acid Yellow 42 is essential for its application in research and development. Key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₂₄N₈Na₂O₈S₂ | [1][2] |

| Molecular Weight | 758.69 g/mol | [1][2] |

| Appearance | Bright yellow powder | [1][2] |

| Water Solubility | 17.27 g/L at 20°C | [6] |

| Density | 1.617 g/cm³ at 20°C | [6] |

| Purity | ≥ 98% | [7] |

| Lambda Max (λmax) | ~410 nm | Inferred from adsorption studies |

Solubility and Chemical Behavior:

C.I. Acid Yellow 42 is soluble in water, forming a lemon-yellow solution.[1] It is also soluble in ethanol, presenting a similar lemon-yellow color, but is only slightly soluble in acetone.[1][2] The color of its aqueous solution remains unchanged upon the addition of concentrated hydrochloric acid or concentrated sodium hydroxide (B78521).[1] In concentrated sulfuric acid, it appears lemon yellow, and this color is maintained upon dilution.[1][2] The presence of certain metal ions can affect its color; copper ions cause a slight reddish-darkening, while iron ions result in a dark green hue.[1][8] Chromium ions do not alter its color.[1]

Experimental Protocol: Adsorption of C.I. Acid Yellow 42 on a Novel Adsorbent

The following protocol details the experimental procedure for studying the adsorption of C.I. Acid Yellow 42 onto a synthesized adsorbent, which is a common method for dye removal from aqueous solutions and can be adapted for analytical sample preparation or purification processes.

Objective: To determine the adsorption capacity of a synthesized adsorbent for C.I. Acid Yellow 42.

Materials:

-

C.I. Acid Yellow 42 (analytical grade)

-

Synthesized adsorbent material (e.g., layered double hydroxide)

-

Deionized water

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Spectrophotometer

-

pH meter

-

Orbital shaker

-

Centrifuge

-

Standard laboratory glassware

Procedure:

-

Preparation of Stock Solution: A stock solution of C.I. Acid Yellow 42 (e.g., 1000 mg/L) is prepared by dissolving the required amount of the dye in deionized water.

-

Preparation of Working Solutions: A series of working solutions of varying concentrations (e.g., 10, 20, 50, 100, 200 mg/L) are prepared by diluting the stock solution with deionized water.

-

Adsorption Experiments:

-

A fixed amount of the adsorbent (e.g., 0.1 g) is added to a series of flasks containing a fixed volume (e.g., 50 mL) of the different concentration working solutions.

-

The pH of the solutions is adjusted to a desired value (e.g., pH 7) using 0.1 M HCl or 0.1 M NaOH.

-

The flasks are then agitated on an orbital shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

-

Sample Analysis:

-

After agitation, the solutions are centrifuged to separate the adsorbent.

-

The concentration of C.I. Acid Yellow 42 remaining in the supernatant is determined using a spectrophotometer at its lambda max (approximately 410 nm).

-

-

Data Analysis:

-

The amount of dye adsorbed per unit mass of adsorbent (qₑ, in mg/g) is calculated using the following equation: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium concentrations of the dye (mg/L), respectively, V is the volume of the solution (L), and m is the mass of the adsorbent (g).

-

The adsorption data can be fitted to various isotherm models (e.g., Langmuir, Freundlich) to understand the adsorption mechanism.

-

Visualizations

The following diagrams illustrate the logical relationships in the naming of C.I. Acid Yellow 42 and a typical experimental workflow for its analysis.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Acid Yellow 42 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CI酸性黄42 | C.I. Acid yellow 42 | CAS 6375-55-9 | Fluorescent Dye | 美国InvivoChem [invivochem.cn]

- 5. C.I.Acid Yellow 42 | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 6. A Palette of Fluorescent Probes with Varying Emission Colors for Imaging Hydrogen Peroxide Signaling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescent Proteins for Investigating Biological Events in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hztya.com [hztya.com]

Genotoxicity of Metanil Yellow in Cell Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metanil yellow, a non-permitted azo dye illicitly used as a food colorant, has demonstrated significant genotoxic potential in various cell-based studies. This technical guide provides a comprehensive overview of the current scientific evidence on the genotoxicity of Metanil yellow, with a focus on its effects in cell studies. The document summarizes quantitative data from key assays, details relevant experimental protocols, and elucidates potential signaling pathways involved in its mechanism of action. While a substantial body of evidence exists from plant-based systems, particularly Allium cepa, data from in vitro mammalian cell line studies are limited. This guide synthesizes the available information to provide a thorough understanding for researchers, scientists, and professionals in drug development and toxicology.

Introduction

Metanil yellow (C₁₈H₁₄N₃NaO₃S) is a synthetic monoazo dye that is not permitted for use in food products due to safety concerns. Despite regulatory prohibitions, its low cost and vibrant yellow color have led to its frequent use as an adulterant in various foodstuffs, particularly in developing countries. The potential for human exposure and the structural alerts for genotoxicity inherent to azo dyes necessitate a thorough evaluation of its DNA-damaging capabilities. This guide focuses on the genotoxic effects of Metanil yellow as observed in cell-based assays, providing a critical resource for the scientific community.

Quantitative Genotoxicity Data

The genotoxic effects of Metanil yellow have been quantified in several studies, primarily utilizing the Allium cepa root chromosomal aberration assay. This plant-based model is a well-established system for screening the genotoxic potential of chemical substances. The data consistently show a dose- and time-dependent increase in chromosomal aberrations and a decrease in the mitotic index, indicating both cytotoxic and genotoxic effects.

Table 1: Mitotic Index in Allium cepa Root Tip Cells Exposed to Metanil Yellow

| Concentration (%) | Exposure Time (hours) | Mitotic Index (%) | % Inhibition |

| Control | 24 | 9.8 ± 0.6 | - |

| 0.25 | 24 | 8.2 ± 0.5 | 16.3 |

| 0.50 | 24 | 7.1 ± 0.4 | 27.6 |

| 0.75 | 24 | 6.3 ± 0.3 | 35.7 |

| 1.0 | 24 | 5.5 ± 0.4 | 43.9 |

| Control | 48 | 9.9 ± 0.7 | - |

| 0.25 | 48 | 6.9 ± 0.5 | 30.3 |

| 0.50 | 48 | 5.8 ± 0.3 | 41.4 |

| 0.75 | 48 | 4.9 ± 0.2 | 50.5 |

| 1.0 | 48 | 4.1 ± 0.3 | 58.6 |

Data compiled from studies on Allium cepa.

Table 2: Frequency of Chromosomal Aberrations in Allium cepa Root Tip Cells Exposed to Metanil Yellow

| Concentration (%) | Exposure Time (hours) | Total Aberrant Cells (%) |

| Control | 24 | 1.2 ± 0.2 |

| 0.25 | 24 | 2.8 ± 0.4 |

| 0.50 | 24 | 4.5 ± 0.5 |

| 0.75 | 24 | 6.8 ± 0.6 |

| 1.0 | 24 | 8.9 ± 0.7 |

| Control | 48 | 1.3 ± 0.3 |

| 0.25 | 48 | 5.2 ± 0.5 |

| 0.50 | 48 | 8.1 ± 0.7 |

| 0.75 | 48 | 11.3 ± 0.9 |

| 1.0 | 48 | 14.6 ± 1.1 |

Data compiled from studies on Allium cepa.

The types of chromosomal aberrations observed include sticky chromosomes, c-mitosis, chromosome breaks, anaphase bridges, and micronuclei, indicating both clastogenic (chromosome breaking) and aneugenic (affecting chromosome number) effects.

While direct quantitative data from mammalian cell line studies (e.g., Comet assay, micronucleus test) for Metanil yellow are scarce in the published literature, studies on other azo dyes in cell lines like HepG2 and human lymphocytes have shown significant increases in DNA damage and micronuclei formation.[1][2] This suggests that Metanil yellow likely exerts similar effects in mammalian cells.

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of genotoxicity. The following are detailed methodologies for key assays used to evaluate the genotoxic potential of substances like Metanil yellow.

In Vitro Mammalian Cell Micronucleus Assay (OECD 487)

The in vitro micronucleus test is a widely used method to detect both clastogenic and aneugenic effects of chemicals in cultured mammalian cells.

-

Cell Lines: Human lymphoblastoid TK6 cells, Chinese Hamster Ovary (CHO) cells, or human hepatoma HepG2 cells are commonly used.

-

Treatment: Cells in exponential growth are exposed to at least three concentrations of Metanil yellow, with and without a metabolic activation system (S9 mix), for a short (3-6 hours) or long (approximately 1.5-2 normal cell cycle lengths) duration.

-

Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.

-

Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. The cells are then stained with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

-

Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. The cytotoxicity is assessed by calculating the Cytochalasin B Proliferation Index (CBPI) or Replicative Index (RI).

In Vitro Mammalian Cell Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Preparation: A single-cell suspension is prepared from the chosen cell line (e.g., CHO, HepG2).

-

Treatment: Cells are treated with various concentrations of Metanil yellow for a short period (e.g., 2-4 hours).

-

Embedding: The treated cells are mixed with low melting point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the DNA as nucleoids.

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and are then subjected to electrophoresis. Fragmented DNA migrates out of the nucleus, forming a "comet tail."

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green, ethidium (B1194527) bromide), and the comets are visualized using a fluorescence microscope.

-

Data Analysis: Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity (% DNA in the tail), and tail moment.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test identifies structural chromosome damage in cultured mammalian cells.

-

Cell Culture and Treatment: Cells (e.g., CHO, human peripheral blood lymphocytes) are cultured and treated with Metanil yellow at various concentrations, with and without S9 metabolic activation.

-

Metaphase Arrest: A spindle inhibitor, such as colcemid or colchicine, is added to the cultures to arrest cells in the metaphase stage of mitosis.

-

Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.

-

Staining: The chromosomes are stained, typically with Giemsa.

-

Microscopic Analysis: At least 200 well-spread metaphases per concentration are analyzed for different types of chromosomal aberrations, including chromatid and chromosome gaps, breaks, and exchanges. The mitotic index is also calculated to assess cytotoxicity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for in vitro genotoxicity assessment of Metanil yellow.

Caption: Proposed oxidative stress-mediated genotoxicity pathway of Metanil yellow.

Caption: The p53 signaling pathway in response to DNA damage.

Discussion of Potential Mechanisms of Genotoxicity

The genotoxic effects of Metanil yellow are likely mediated through several mechanisms, primarily linked to its metabolism and the induction of oxidative stress.

-

Metabolic Activation: As an azo dye, Metanil yellow can be metabolized by azoreductases, which are present in liver cells and gut microbiota. This metabolic reduction can cleave the azo bond, leading to the formation of aromatic amines.[3] These metabolites are often more reactive and carcinogenic than the parent dye and can form DNA adducts, leading to mutations.

-

Oxidative Stress: The metabolism of Metanil yellow and its aromatic amine derivatives can lead to the excessive production of reactive oxygen species (ROS).[3] This increase in ROS can overwhelm the cell's antioxidant defenses, resulting in oxidative stress. ROS can directly damage DNA by causing single- and double-strand breaks and base modifications (e.g., 8-oxoguanine). Oxidative stress can also damage other cellular components like lipids and proteins, indirectly contributing to genomic instability.

-

p53 Signaling Pathway: DNA damage, whether direct or mediated by oxidative stress, typically activates the p53 tumor suppressor pathway. Upon activation, p53 can orchestrate a range of cellular responses, including cell cycle arrest to allow time for DNA repair, upregulation of DNA repair genes, and induction of apoptosis (programmed cell death) if the damage is too severe to be repaired. This is a critical defense mechanism against the propagation of cells with damaged DNA.

Conclusion

The available evidence strongly indicates that Metanil yellow is a genotoxic agent. Studies in Allium cepa have consistently demonstrated its ability to induce chromosomal aberrations and inhibit cell division. While there is a notable lack of published data on the genotoxicity of Metanil yellow in mammalian cell lines, the known mechanisms of action for other azo dyes suggest a high probability of similar effects in these systems. The likely mechanisms involve metabolic activation to reactive aromatic amines and the induction of oxidative stress, leading to DNA damage and the activation of cellular stress response pathways like the p53 signaling cascade.

For professionals in research, drug development, and toxicology, it is imperative to recognize the genotoxic risk associated with Metanil yellow. Further research using a battery of in vitro mammalian cell genotoxicity assays (Comet, micronucleus, and chromosomal aberration) is crucial to definitively characterize its genotoxic profile in human-relevant systems and to support regulatory actions to prevent human exposure to this hazardous substance.

References

- 1. Genotoxic, mutagenic and cytotoxic effects of the commercial dye CI Disperse Blue 291 in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The azo dyes Disperse Red 1 and Disperse Orange 1 increase the micronuclei frequencies in human lymphocytes and in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evidence for direct-acting oxidative genotoxicity by reduction products of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

Chemical Stability of C.I. Acid Yellow 42 Under Normal Laboratory Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of C.I. Acid Yellow 42 (CAS No. 6375-55-9), a disulfonated diazo dye, under normal laboratory conditions. The information presented herein is intended to assist researchers, scientists, and professionals in drug development in understanding the storage, handling, and potential degradation pathways of this compound.

Executive Summary

General Stability Profile

C.I. Acid Yellow 42 is a bright yellow powder that is soluble in water and ethanol, and slightly soluble in acetone.[2] Its stability is contingent upon proper storage and handling to prevent degradation.

Storage and Handling Recommendations

To maintain the integrity of C.I. Acid Yellow 42, the following storage conditions are recommended based on safety data sheets:

-

Temperature: Store in a cool, dry place.[1]

-

Light: Preserve in tight and light-resistant containers.[1]

-

Atmosphere: Keep containers tightly closed to protect from atmospheric moisture and contaminants.[1]

Incompatible Materials and Conditions to Avoid

Exposure to certain substances and conditions can lead to the degradation of C.I. Acid Yellow 42. It is crucial to avoid:

-

Strong Oxidizing Agents: These can lead to oxidative degradation of the dye molecule.[1]

-

Strong Reducing Agents: These may cause the reductive cleavage of the azo bond.[1]

-

Excess Heat: Elevated temperatures can accelerate decomposition.[1]

Potential Degradation Pathways

While specific degradation pathways for C.I. Acid Yellow 42 under normal lab conditions have not been extensively documented, azo dyes, in general, are susceptible to several degradation mechanisms. A logical workflow for assessing these potential pathways is crucial for a comprehensive stability analysis.

Caption: Logical workflow for assessing the chemical stability of a compound.

Quantitative Data Summary

As previously noted, specific quantitative stability data for C.I. Acid Yellow 42 under normal laboratory conditions is scarce in the public domain. The following table summarizes the qualitative stability information gathered from material safety data sheets.

| Parameter | Observation | Source |

| Thermal Stability | Stable under normal temperatures. Avoid excess heat. | [1] |

| Photostability | Recommended to be stored in light-resistant containers. | [1] |

| Hydrolytic Stability | No specific data available, but as a water-soluble sulfonated dye, hydrolysis under extreme pH conditions is a potential degradation pathway. | |

| Oxidative Stability | Incompatible with strong oxidizing agents. | [1] |

Experimental Protocols for Stability Assessment

Long-Term and Accelerated Stability Testing

A robust stability study would involve both long-term and accelerated testing.[5][6][7]

-

Long-Term Stability Testing:

-

Conditions: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[3][4]

-

Duration: Testing should be conducted for a period sufficient to cover the proposed shelf life.[3][4]

-

Testing Frequency: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[3][4]

-

-

Accelerated Stability Testing:

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

-

Acid/Base Hydrolysis: Refluxing the dye in acidic and basic solutions (e.g., 0.1 M HCl, 0.1 M NaOH) at an elevated temperature (e.g., 60-80°C) for a defined period.

-

Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperature.

-

Photostability: Exposing the solid dye and its solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

Thermal Degradation: Exposing the solid dye to dry heat at elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature).[3]

Analytical Methodology for Quantification

High-Performance Liquid Chromatography with UV-Visible detection (HPLC-UV/Vis) is a suitable and widely used method for the quantification of dyes and their degradation products.

-

Instrumentation: A standard HPLC system equipped with a UV/Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column is typically effective for separating azo dyes.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[8][9][10]

-

Detection: The wavelength of maximum absorbance (λmax) for C.I. Acid Yellow 42 should be used for quantification.

-

Validation: The analytical method should be validated for specificity, linearity, accuracy, precision, and sensitivity (LOD and LOQ).[11]

The following diagram illustrates a typical experimental workflow for a stability study.

Caption: Experimental workflow for a comprehensive stability study.

Conclusion

C.I. Acid Yellow 42 is a chemically stable compound under recommended storage conditions, characterized by a cool, dry, and dark environment. While specific quantitative data on its degradation kinetics are lacking, a comprehensive stability assessment can be effectively designed by applying established principles of long-term, accelerated, and forced degradation studies. The use of validated analytical techniques, such as HPLC-UV, is critical for accurate quantification and monitoring of any potential degradation. For researchers and professionals in drug development, adherence to these principles will ensure the reliable use of C.I. Acid Yellow 42 in their applications.

References

- 1. cncolorchem.com [cncolorchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

- 5. testinglab.com [testinglab.com]

- 6. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]

- 7. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 9. staff-old.najah.edu [staff-old.najah.edu]

- 10. Analysis of water-soluble azo dyes in soft drinks by high resolution UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

C.I. Acid Yellow 42: An Evaluation of its Suitability as a pH Indicator in Titration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary